(R)-1-Benzyl-3-pyrrolidinecarbonitrile

Description

Significance of Chiral Cyclic Amines in Advanced Synthetic and Medicinal Chemistry

Chiral cyclic amines, such as derivatives of pyrrolidine (B122466), are fundamental building blocks in the synthesis of a vast array of biologically active molecules. The great interest in the saturated pyrrolidine scaffold is due to several key features. nih.gov Firstly, the sp³-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, a characteristic often associated with successful drug candidates. nih.gov This three-dimensionality is crucial for establishing precise interactions with biological targets like enzymes and receptors, which are themselves chiral environments. researchfloor.org

More than half of all drugs are chiral compounds, and their stereochemistry is a determining factor in their molecular interactions and efficacy. researchgate.net The presence of chirality in receptors and enzymes necessitates stereoselective interactions with drug molecules. rsc.org Consequently, the ability to synthesize and utilize single enantiomers of chiral amines is a major focus in drug discovery, as different enantiomers of the same compound can exhibit widely varying pharmacological, toxicological, and metabolic properties. researchgate.net The pyrrolidine ring, being a common motif in numerous natural alkaloids and the amino acid proline, provides a robust and versatile framework for introducing this essential molecular complexity. beilstein-journals.org

Contextualization of (R)-1-Benzyl-3-pyrrolidinecarbonitrile within Pyrrolidine Chemistry

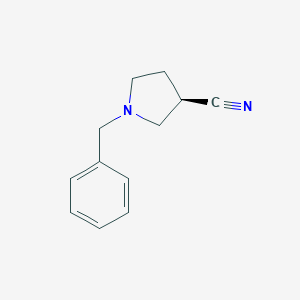

This compound is a specific derivative that exemplifies the structural features of this important class of compounds. Its molecular architecture consists of a central pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. This core is substituted at two key positions:

A benzyl (B1604629) group at the 1-position: The nitrogen atom of the pyrrolidine ring is attached to a benzyl group (a benzene ring connected via a methylene bridge).

A carbonitrile group at the 3-position: A nitrile (-C≡N) functional group is attached to the carbon atom at the 3-position of the ring.

(R)-Stereochemistry: The stereocenter at the 3-position has a defined absolute configuration, designated as (R).

This compound serves as a valuable building block in organic synthesis. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a route to more complex molecules. The benzyl group often serves as a protecting group for the nitrogen atom, which can be removed under specific reaction conditions to allow for further functionalization.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | (3R)-1-benzylpyrrolidine-3-carbonitrile |

| Canonical SMILES | C1CN(C[C@@H]1C#N)CC2=CC=CC=C2 |

| InChI Key | RYCQUUNQHVAFSM-LBPRGKRZSA-N |

Data sourced from PubChem CID 1515497. uni.lu

Stereochemical Considerations in Pyrrolidine-Based Scaffolds

One of the most significant features of the pyrrolidine ring is the potential for stereogenicity at its carbon atoms. nih.govresearchgate.net A substituted pyrrolidine can have multiple chiral centers, leading to a variety of stereoisomers (diastereomers and enantiomers). The spatial orientation of substituents on the ring can lead to vastly different biological profiles for each stereoisomer, as they will interact differently with the chiral binding sites of proteins. researchgate.net For example, the relative orientation of substituents (cis vs. trans) can lock the pyrrolidine ring into a specific conformation, which may be beneficial or detrimental for binding to a biological target. nih.gov

The precise control of stereochemistry is therefore a primary goal in the synthesis of pyrrolidine derivatives. rsc.org Techniques in asymmetric synthesis are employed to produce a single, desired enantiomer, such as this compound, ensuring that the final product has the correct three-dimensional structure for its intended application. nih.gov This stereochemical precision is paramount for achieving target selectivity and optimizing the activity of molecules designed for medicinal purposes.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363948 | |

| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157528-56-8 | |

| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 Benzyl 3 Pyrrolidinecarbonitrile and Its Enantiomers

Enantioselective Synthesis Strategies for Chiral Pyrrolidinecarbonitriles

The construction of the chiral pyrrolidine (B122466) framework, particularly those bearing a nitrile group at the C3 position, demands precise control of stereochemistry. Enantioselective synthesis strategies are paramount for accessing optically pure compounds, avoiding the need for challenging and often inefficient resolution of racemic mixtures. These strategies can be broadly categorized into catalytic methods, which utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Key approaches include organocatalysis, metal-catalyzed asymmetric transformations, and biocatalysis, each offering unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol. The development of these methods has enabled the synthesis of highly functionalized and structurally diverse pyrrolidine derivatives. nih.gov

Asymmetric organocatalysis has become a powerful tool for the construction of complex molecular architectures, with the chiral secondary amine of pyrrolidine itself being a privileged catalytic motif. beilstein-journals.orgnih.gov L-proline and its derivatives are particularly effective organocatalysts for a variety of asymmetric transformations. wikipedia.orgresearchgate.nettcichemicals.com These catalysts typically operate through the formation of nucleophilic enamine intermediates or by activating substrates via iminium ion formation.

In the context of synthesizing chiral pyrrolidinecarbonitriles, organocatalytic asymmetric cascade reactions are highly effective. For instance, a cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone can be catalyzed by cinchona-derived bifunctional amino-squaramide catalysts. rsc.org This approach facilitates the construction of highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position, achieving high enantio- and diastereoselectivities. rsc.org Proline-based catalysts are renowned for their role in Michael additions, aldol (B89426) reactions, and Mannich reactions, which are fundamental steps in many pyrrolidine syntheses. wikipedia.orgresearchgate.net The catalyst's structure can be fine-tuned to optimize stereochemical outcomes, demonstrating the modularity and potential of this approach. mdpi.com

| Catalyst Type | Reaction | Key Features | Stereoselectivity |

|---|---|---|---|

| Proline and Derivatives | Aldol, Mannich, Michael Reactions | Forms enamine/iminium intermediates; simple, robust. wikipedia.orgresearchgate.net | Often >90% ee |

| Cinchonidine-derived Amino-squaramide | Cascade Michael/Mannich Reaction | Creates quaternary stereocenters. rsc.org | High enantio- and diastereoselectivity |

| Diarylprolinol Silyl Ethers | Michael Addition | Highly efficient for various transformations. beilstein-journals.org | Up to 85% ee for Michael additions to nitroolefins beilstein-journals.org |

Transition metal catalysis provides a powerful and versatile platform for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. These methods often feature high atom economy, broad substrate scope, and exceptional levels of stereocontrol, driven by the design of chiral ligands that coordinate to the metal center.

Rhodium catalysts are well-established for their ability to mediate a variety of cyclization reactions to form N-heterocycles. documentsdelivered.com Rhodium(III)-catalyzed C-H activation and annulation strategies represent a modern approach for the assembly of fused heterocyclic systems. nih.gov For instance, the cascade annulation of free NH-sulfoximines with maleimides proceeds under mild conditions to produce pyrrolidinedione-fused derivatives. nih.gov While not a direct carbometalation, related rhodium-catalyzed arylative cyclizations of unsaturated amines provide efficient routes to chiral pyrrolidines and piperidines. These reactions demonstrate the utility of rhodium in constructing the core pyrrolidine ring from acyclic precursors. documentsdelivered.com The combination of rhodium catalysts with boronic acids has also been explored for carbometallation reactions in the synthesis of dihydropyridines, showcasing a related strategy for heterocycle functionalization. researchgate.net

| Reaction Type | Substrates | Catalyst System | Key Outcome |

|---|---|---|---|

| Cascade C-H Activation/Annulation | NH-sulfoximines, Maleimides | Rh(III) complex | Fused pyrrolidinedione structures in good yields nih.gov |

| Cyclization of Unsaturated Amines | Unsaturated Amines | Rhodium complex | Synthesis of pyrrolidines and pyrrolidinones documentsdelivered.com |

| Asymmetric Hydrogenation | Dehydroamino acid esters, α-aryl enamides | Rh complex with chiral ferrocene-derived ligands | Excellent enantioselectivities (up to >99.9% ee) mdpi.com |

Iridium catalysis has emerged as a premier method for the asymmetric dearomatization of heteroaromatic compounds. nih.gov The intramolecular asymmetric allylic dearomatization of pyridines, pyrazines, and quinolines provides a direct route to fused dihydropyrrole systems, which are precursors to pyrrolidines. nih.govacs.org This reaction, enabled by an in-situ-formed chiral Iridium-catalyst, proceeds under mild conditions and furnishes the dearomatized products in high yields (up to 99%) and with excellent enantioselectivity (up to 99% ee). nih.govacs.org The utility of this method is highlighted by its application in the formal synthesis of complex natural products like (+)-gephyrotoxin. nih.gov Furthermore, iridium catalysts can also be employed in reductive [3+2] cycloaddition reactions, generating azomethine ylides from amides, which then react with alkenes to form structurally complex pyrrolidines. chemrxiv.org

| Reaction Type | Substrates | Chiral Ligand Example | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Intramolecular Asymmetric Allylic Dearomatization | N-allylic pyridines, pyrazines, quinolines | Me-THQphos | Up to 99% nih.govacs.org | Up to 99% nih.govacs.org |

| Reductive [3+2] Cycloaddition | Amides, Alkenes | Vaska's complex (non-chiral catalyst) | Good yields, high diastereoselectivity chemrxiv.org | N/A |

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts capable of mediating a wide range of chemical transformations through unique activation modes, such as the generation of homoenolate and enolate equivalents (Breslow intermediates). NHC-catalyzed asymmetric [3+2] and [3+3] cycloaddition reactions are powerful methods for constructing five- and six-membered rings. researchgate.net For the synthesis of pyrrolidine rings, NHCs can catalyze the reaction of α,β-unsaturated aldehydes (enals) with various partners. For example, the asymmetric construction of cyclopentenones using enals and α-diketones proceeds with high diastereo- and enantioselectivity. nih.gov While direct synthesis of pyrrolidinecarbonitriles via this method is less common, the underlying principles of NHC-catalyzed cycloadditions can be applied to appropriately designed nitrogen-containing substrates to access the pyrrolidine core.

| Reaction Type | Substrates | Key Intermediate | Product Type |

|---|---|---|---|

| [3+3] Cycloaddition | α-Bromoenals, β-Nitro Enamines | Azolium homoenolate | Nitro-containing δ-Lactams researchgate.net |

| Asymmetric Cyclopentenone Synthesis | Enals, α-Diketones | Breslow intermediate | Highly functionalized cyclopentenones nih.gov |

| Insertion of CO2 | N-Tosyl Aziridines | - | Oxazolidin-2-ones researchgate.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, leveraging the power of enzymes to perform complex transformations under mild, aqueous conditions. nih.govresearchgate.net For the preparation of enantiopure (R)-1-Benzyl-3-pyrrolidinecarbonitrile, two primary biocatalytic strategies are relevant: direct asymmetric synthesis and the kinetic resolution of a racemic precursor.

Engineered enzymes, particularly from the cytochrome P450 family, have been developed to catalyze abiological reactions such as intramolecular C(sp3)–H amination. nih.gov Directed evolution of a cytochrome P411 variant yielded an enzyme capable of catalyzing the insertion of an alkyl nitrene into C–H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.gov This "new-to-nature" biocatalysis provides a direct and sustainable route to the chiral pyrrolidine core. nih.gov

Alternatively, enzymatic kinetic resolution is a well-established method for separating enantiomers from a racemic mixture. This technique exploits the stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much faster rate than the other. researchgate.net While direct resolution of the target nitrile may be challenging, a practical approach involves the resolution of a close precursor, such as racemic 1-benzyl-3-aminopyrrolidine. A patented method describes the resolution of this amine using tartaric acid derivatives, achieving high yields (>75%) and excellent optical purity (>98%). google.com The resulting enantiopure (R)-1-benzyl-3-aminopyrrolidine can then be converted to the target this compound through standard chemical transformations, such as a Sandmeyer reaction.

| Method | Enzyme/Reagent Class | Substrate | Key Advantage | Reported Purity/Selectivity |

|---|---|---|---|---|

| Intramolecular C-H Amination | Engineered Cytochrome P411 | Organic Azides | Direct asymmetric synthesis, sustainable. nih.gov | Good enantioselectivity nih.gov |

| Kinetic Resolution | Lipases | Racemic alcohols, esters, amines | High selectivity for a wide range of substrates. nih.govresearchgate.net | Often >99% ee |

| Classical Resolution | Tartaric Acid Hydrate | Racemic 1-benzyl-3-aminopyrrolidine | Simple, high yield, recyclable reagent. google.com | >98% optical purity google.com |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds by temporarily attaching a chiral group to a prochiral substrate. wikipedia.org This auxiliary directs a subsequent chemical transformation to occur stereoselectively. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and recycled. wikipedia.org

In the context of synthesizing substituted pyrrolidines, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine amides are commonly employed. wikipedia.orgnih.gov For the synthesis of a 3-pyrrolidinecarbonitrile core, a strategy could involve the asymmetric alkylation of a glycine-derived enolate that incorporates a chiral auxiliary. nih.gov For instance, a chiral glycine (B1666218) equivalent can be alkylated with an appropriate three-carbon electrophile containing a masked nitrile or a precursor group. The chiral auxiliary, for example, an oxazolidinone, controls the facial selectivity of the enolate alkylation, leading to a high diastereomeric excess. nih.gov Subsequent deprotection of the auxiliary and intramolecular cyclization would yield the chiral pyrrolidine ring.

Another approach involves the conjugate addition of a nitrogen nucleophile, bearing a chiral auxiliary, to an α,β-unsaturated ester or nitrile. The steric hindrance imposed by the auxiliary guides the formation of one specific stereoisomer. After the addition, the terminal ester or other functional group can be converted to a leaving group, allowing for an intramolecular cyclization to form the pyrrolidine ring with the stereocenter at the 3-position controlled by the auxiliary.

| Auxiliary Type | General Substrate | Key Step | Stereoselectivity (Typical) |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Asymmetric Alkylation | >95% de |

| Pseudoephedrine | N-Acyl Pseudoephedrine Amide | Asymmetric Alkylation | >90% de |

| (R)-2-Phenylglycinol | Schiff Base from Aldehyde | Strecker Reaction | >60% de |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolutions. beilstein-journals.org In DKR, a racemic starting material undergoes a stereoselective reaction while the unreactive, slower-reacting enantiomer is continuously racemized in situ. beilstein-journals.org This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. beilstein-journals.org

For the synthesis of chiral pyrrolidines, DKR can be applied to racemic precursors. For example, a racemic β-amino nitrile could be a suitable substrate. The resolution can be achieved using an enzyme, such as a lipase, to selectively acylate one enantiomer. beilstein-journals.org Concurrently, a metal catalyst, often based on ruthenium or palladium, facilitates the racemization of the unacylated enantiomer. beilstein-journals.orgwhiterose.ac.uk This combination allows the entire batch of the racemic starting material to be converted into the desired acylated product with high enantiomeric excess.

A relevant application involves the asymmetric hydrogenation of β-keto-γ-lactams, where a chiral ruthenium catalyst reduces the ketone to a hydroxyl group, creating a stereocenter. whiterose.ac.uk If the starting lactam is racemic at the α-position, the catalyst can selectively hydrogenate one enantiomer while an appropriate base epimerizes the other, leading to a single diastereomer with high enantiopurity. princeton.edunih.gov This intermediate can then be further processed to yield the target pyrrolidinecarbonitrile.

| Method | Catalyst System | Substrate Type | Benefit |

| Enzymatic DKR | Lipase (e.g., CALB) + Ru-catalyst | Racemic Amines/Alcohols | High ee%, Mild Conditions |

| Asymmetric Hydrogenation | Chiral Ru-BINAP Complex | Racemic α-substituted β-keto esters | High de% and ee% |

Synthesis via Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic compounds, including nitrogen heterocycles like pyrrolidines. uwindsor.caorganic-chemistry.org Its tolerance of various functional groups makes it highly applicable in complex molecule synthesis. researchgate.netnih.gov

Enyne Metathesis for Pyrrolidine Ring Formation

Ring-closing enyne metathesis (RCEYM) is a variation of RCM that involves the intramolecular reaction between an alkene and an alkyne to form a 1,3-diene-containing ring. researchgate.netnih.gov This method is particularly atom-economical and provides a direct route to functionalized pyrrolidine derivatives under mild conditions. nih.govorganic-chemistry.org The synthesis begins with an acyclic precursor containing both a terminal alkyne and a terminal alkene, separated by a nitrogen atom that will become part of the pyrrolidine ring. For the synthesis of this compound, the precursor would be a chiral N-benzyl protected amine with an allylic group and a propargyl group, with the chirality established prior to the metathesis step. The cyclization forges the pyrrolidine ring, creating a diene system that can be used for further functionalization if needed. organic-chemistry.org

Ruthenium Catalyst Applications in Metathesis

The success of enyne metathesis is heavily reliant on the choice of catalyst. Ruthenium-based catalysts, particularly the Grubbs first- and second-generation catalysts, are widely used due to their high activity, stability in air and moisture, and broad functional group tolerance. nih.govorganic-chemistry.org The second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, generally exhibits higher reactivity and is often the catalyst of choice for more challenging substrates. organic-chemistry.org In the synthesis of chiral pyrrolidines via RCEYM, these ruthenium catalysts efficiently mediate the ring-closing reaction, often under mild conditions and without the need for an ethylene (B1197577) atmosphere. researchgate.netorganic-chemistry.org The choice between the first and second-generation catalysts can influence reaction times and catalyst loading, with the latter typically allowing for faster reactions at lower concentrations. organic-chemistry.org

| Catalyst | Key Feature | Substrate Compatibility | Typical Loading |

| Grubbs Catalyst® 1st Gen | Phosphine Ligands | Good | 2-5 mol% |

| Grubbs Catalyst® 2nd Gen | N-Heterocyclic Carbene Ligand | Excellent, Higher Activity | 1-5 mol% |

| Hoveyda-Grubbs Catalyst | Chelating Benzylidene Ligand | High Stability, Recyclable | 1-5 mol% |

Phase-Transfer Catalysis in Pyrrolidinecarbonitrile Synthesis

Phase-transfer catalysis (PTC) is a valuable methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. unimi.it This is achieved by a catalyst, often a quaternary ammonium (B1175870) salt, that transports one reactant across the phase boundary to react with the other. unimi.it Asymmetric PTC, using chiral catalysts, has emerged as a powerful strategy for enantioselective synthesis. nih.gov

Intramolecular Cyclization under Phase-Transfer Conditions

The intramolecular cyclization to form a pyrrolidine ring can be effectively conducted under phase-transfer conditions. This approach is particularly useful for the synthesis of 3-pyrrolidinecarbonitrile derivatives. The synthesis typically starts with an acyclic precursor, such as a 2-cyano-4-halobutylamine derivative. In the presence of a strong base (e.g., 50% aqueous NaOH) and an organic solvent (e.g., toluene), a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, facilitates the deprotonation of the carbon alpha to the nitrile group. nih.gov The catalyst then forms a chiral ion pair with the resulting carbanion in the organic phase, which then undergoes an intramolecular SN2 cyclization by displacing the halide. The chirality of the catalyst directs the cyclization to produce one enantiomer of the 3-cyanopyrrolidine product preferentially. nih.gov This method avoids the need for anhydrous solvents and cryogenic temperatures, making it attractive for larger-scale synthesis. unimi.it

| Catalyst Type | Base | Solvent System | Key Advantage |

| Chiral Quaternary Ammonium Salt | 50% aq. NaOH | Toluene / Water | High Enantioselectivity |

| Chiral Crown Ether | K2CO3 (solid) | Dichloromethane | Solid-Liquid PTC |

| Chiral Phosphonium Salt | 50% aq. KOH | Chlorobenzene / Water | High Thermal Stability |

Applications in 2-Arylpyrrolidinecarbonitrile Analogs Synthesis

The synthesis of 2-arylpyrrolidinecarbonitrile analogs often utilizes multi-step sequences involving key reactions such as phase-transfer catalysis for the construction of the pyrrolidine ring. For instance, a series of new 2-arylpyrrolidinecarbonitrile analogs have been synthesized, and their biological activities evaluated. These studies have demonstrated that derivatives of 2-arylpyrrolidinecarbonitriles can possess moderate anticancer activity. The synthesis often begins with the acylation of α-aminonitriles followed by intramolecular cyclization under phase-transfer catalysis (PTC) conditions to yield N-substituted 2-aryl-5-oxopyrrolidine-2-carbonitriles.

Multicomponent Reaction Approaches for Pyrrolidinecarbonitrile Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, including pyrrolidinecarbonitrile scaffolds. These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity.

One notable MCR is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, which provides a direct route to highly substituted pyrrolidines. By employing appropriate nitrile-containing dipolarophiles, this strategy can be adapted for the synthesis of pyrrolidinecarbonitriles. The diastereoselectivity of these cycloadditions can often be controlled, leading to the formation of specific stereoisomers. Asymmetric MCRs, utilizing chiral catalysts or auxiliaries, have been developed to afford highly substituted pyrrolidine derivatives diastereoselectively, constructing up to three stereogenic centers in a single step. ua.es

Functional Group Transformations in Pyrrolidinecarbonitrile Synthesis

The synthesis of pyrrolidinecarbonitriles often involves a variety of functional group transformations to introduce the nitrile group and modify the pyrrolidine core. Key transformations include the conversion of amides to nitriles, the reduction of the nitrile group, and acylation reactions.

Conversion of Amides to Nitriles

The dehydration of primary amides is a fundamental method for the preparation of nitriles. This transformation can be achieved using a range of dehydrating agents. masterorganicchemistry.comlibretexts.org Common reagents for this conversion include:

Phosphorus pentoxide (P₄O₁₀): This is a powerful dehydrating agent that effectively converts primary amides to nitriles upon heating. chemguide.co.uk

Thionyl chloride (SOCl₂): This reagent is also widely used for the dehydration of amides. The reaction mechanism involves the initial reaction of the amide with SOCl₂ to form an intermediate that then eliminates sulfur dioxide and hydrochloric acid to yield the nitrile. libretexts.orgchemistrysteps.com

Phosphorus oxychloride (POCl₃): Similar to SOCl₂, POCl₃ is an effective dehydrating agent for this transformation. chemistrysteps.comorgoreview.com

The choice of reagent often depends on the specific substrate and the desired reaction conditions.

Reduction of Nitrile and Related Groups (e.g., Catalytic hydrogenation)

The nitrile group in pyrrolidinecarbonitriles can be reduced to a primary amine, providing a versatile handle for further functionalization. Catalytic hydrogenation is a common and efficient method for this reduction. youtube.comyoutube.com

Catalytic Hydrogenation of Nitriles: This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include:

Palladium (Pd)

Platinum (Pt)

Nickel (Ni), often as Raney Nickel

The reaction conditions, such as temperature and pressure, can be varied depending on the specific substrate and catalyst used. youtube.comnih.gov It is important to note that under certain conditions, the intermediate imine can react with the product amine, leading to the formation of secondary and tertiary amines as byproducts.

Table 1: Catalysts for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | H₂ (gas), elevated temperature and pressure | Generally good for primary amines |

| Platinum(IV) oxide (PtO₂) | H₂ (gas), room temperature and pressure | High activity |

| Raney Nickel (Raney Ni) | H₂ (gas), elevated temperature and pressure | Cost-effective, can lead to over-alkylation |

Acylation Reactions

Acylation reactions are crucial for introducing various functional groups onto the pyrrolidine ring or the nitrogen atom. These reactions typically involve the use of acylating agents such as acid chlorides or anhydrides. For example, the nitrogen atom of a pyrrolidine can be acylated to introduce a benzoyl or other acyl group. This is a common strategy in the synthesis of pyrrolidine-containing pharmaceuticals. The reaction of an amine with an acyl chloride or anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. youtube.comnih.gov

Divergent Synthesis Strategies for Pyrrolidine Derivatives

Divergent synthesis provides an efficient approach to generate a library of structurally related compounds from a common intermediate. In the context of pyrrolidine synthesis, divergent strategies allow for the selective formation of different isomers or analogs by tuning the reaction conditions or catalysts.

Catalyst-controlled divergent synthesis has been successfully applied to the regio- and enantioselective synthesis of chiral C2- and C3-alkylated pyrrolidines from 3-pyrrolines. acs.orgnih.gov By selecting either a cobalt or a nickel catalyst with a chiral bisoxazoline (BOX) ligand, either the C2- or C3-alkylated product can be obtained with high regio- and enantioselectivity. acs.orgnih.gov This approach offers a powerful tool for creating diverse pyrrolidine scaffolds from a common starting material. Furthermore, highly stereodivergent syntheses of chiral pyrrolidines have been achieved through asymmetric [3 + 2] cycloaddition reactions, allowing access to either exo- or endo-pyrrolidines by careful selection of the chiral catalyst system. acs.orgnih.gov

Mono-, Di-, and Tricyanomethylation Routes

While specific literature on the direct mono-, di-, and tricyanomethylation of a pyrrolidine ring at the 3-position to yield this compound is not extensively detailed, established principles of organic synthesis allow for the postulation of such pathways. These hypothetical routes would likely commence from a common precursor, such as (R)-1-benzylpyrrolidin-3-one, and involve the introduction of one or more cyanomethyl (-CH₂CN) groups.

The synthesis of the precursor, N-benzyl-3-pyrrolidinone, can be achieved via a multi-step process starting from ethyl acrylate (B77674), involving addition, substitution, Dieckmann cyclization, and subsequent hydrolytic decarboxylation. academax.com Optimization of the Dieckmann cyclization step, for instance by using sodium in granular form, has been shown to significantly increase the yield from 44.7% to 64.0%. academax.com

Once the chiral ketone is obtained, cyanomethylation could theoretically be achieved through various methods. A plausible approach for monocyanomethylation would involve the reaction of the enolate of (R)-1-benzylpyrrolidin-3-one with a cyanomethylating agent like chloroacetonitrile (B46850) or bromoacetonitrile. The stereochemical integrity at the 3-position would be a critical aspect to control during this process.

Hypothetical routes for di- and tricyanomethylation are more complex and less common for this specific scaffold. They could conceptually involve sequential alkylations or the use of reagents with multiple cyanomethyl groups. However, such transformations would likely face significant challenges regarding steric hindrance and reactivity, making them synthetically less viable compared to building the carbon skeleton through other means.

The following table outlines a conceptual framework for these cyanomethylation routes.

| Route | Proposed Reagents | Key Transformation | Potential Challenges |

| Monocyanomethylation | 1. Strong Base (e.g., LDA) 2. ClCH₂CN or BrCH₂CN | Enolate formation followed by nucleophilic substitution | Control of stereochemistry, potential for over-alkylation |

| Dicyanomethylation | Sequential alkylation or specialized reagent | Introduction of two cyanomethyl groups | Steric hindrance, low yields, complex product mixtures |

| Tricyanomethylation | Multi-step sequence with functional group manipulation | Introduction of three cyanomethyl groups | Highly challenging, likely impractical as a direct route |

Solvent-Controlled Divergent Synthesis

Divergent synthesis is a powerful strategy that allows for the creation of multiple, distinct products from a single starting material by modifying reaction conditions. The choice of solvent is a critical parameter that can dramatically influence reaction pathways, selectivity, and the ultimate structure of the product. While specific examples detailing solvent-controlled divergent synthesis for this compound are not prominent in the literature, the principle can be applied to the synthesis of its precursors or related pyrrolidine structures.

For instance, in the synthesis of substituted pyrrolidines, the solvent can affect the equilibrium between different intermediates, influence the stereochemical outcome of a reaction, or even enable entirely different reaction mechanisms to operate. In palladium-catalyzed hydroarylation reactions to form 3-aryl pyrrolidines, the solvent system is crucial for catalyst solubility, stability, and turnover. researchgate.net

In the context of synthesizing the chiral pyrrolidine core, a solvent could potentially control the diastereoselectivity during a cyclization step or a functional group installation. For example, a polar, protic solvent might favor one transition state through hydrogen bonding, leading to a specific diastereomer, while a nonpolar, aprotic solvent might favor a different transition state, resulting in the opposite diastereomer.

The table below illustrates hypothetical scenarios where solvent choice could dictate the outcome in the synthesis of a functionalized pyrrolidine intermediate.

| Starting Material | Solvent | Potential Outcome | Rationale |

| Acyclic amino ester | Toluene | cis-pyrrolidine | Favors a compact, nonpolar transition state |

| Acyclic amino ester | Methanol | trans-pyrrolidine | Solvation of intermediates stabilizes a more extended transition state |

| N-benzyl-3-pyrrolidinone | Dioxane | O-Alkylation product | Solvent coordination may favor reaction at the oxygen atom of the enolate |

| N-benzyl-3-pyrrolidinone | DMSO | C-Alkylation product | Polar aprotic solvent may favor reaction at the carbon atom of the enolate |

Industrial Scale Preparations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of an enantiomerically pure compound like this compound requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability.

A key industrial strategy for obtaining the desired (R)-enantiomer often involves the resolution of a racemic mixture. For example, a patented method describes the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral acid, such as tartaric acid hydrate, as a resolving agent. google.com This process involves the formation of diastereomeric salts that can be separated by crystallization. The desired (R)-amine can then be liberated by treatment with a base, with reported yields exceeding 75% and optical purity greater than 98%. google.com This amine can then be converted to the target nitrile.

Process optimization for industrial scale-up would focus on several key areas:

Raw Material Sourcing: Utilizing readily available and inexpensive starting materials is crucial. Syntheses starting from materials like ethyl acrylate have been explored for this reason. academax.com

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce costs. For related chiral pyrrolidines, continuous flow protocols have been shown to be rapid and scalable, offering high yields and excellent diastereocontrol in short reaction times. rsc.org

Chiral Separation/Synthesis: For chiral compounds, a critical decision is whether to pursue an asymmetric synthesis or a resolution-based approach. Resolution of a precursor like 1-benzyl-3-aminopyrrolidine is a proven method. google.com The resolving agent can often be recovered and recycled, improving the process economy. google.com

Downstream Processing: Efficient methods for product isolation, purification, and solvent recycling are essential to minimize waste and cost. This includes optimizing extraction, distillation, and crystallization procedures.

The following table summarizes key considerations for the industrial production of this compound or its immediate precursors.

| Process Aspect | Optimization Strategy | Example/Benefit |

| Synthesis Route | Selection of a route with high overall yield and minimal steps. | A route with an overall yield of 57.2% from ethyl acrylate to N-benzyl-3-pyrrolidinone has been reported as suitable for industrial production. academax.com |

| Chiral Purity | Diastereomeric salt resolution of a key intermediate. | Resolution of (R,S)-1-benzyl-3-aminopyrrolidine with tartaric acid derivatives yields the (R)-enantiomer with >98% optical purity. google.com |

| Efficiency | Implementation of continuous flow manufacturing. | Can provide rapid (e.g., <150 seconds) and scalable access to chiral pyrrolidines with high throughput. rsc.org |

| Cost Reduction | Recycling of reagents. | The resolution reagent (e.g., tartaric acid) can be recovered and reused, lowering material costs. google.com |

| Environmental Impact | Use of common organic solvents and minimizing waste streams. | Selecting routes that use common solvents and have efficient recycling loops reduces environmental footprint. google.com |

Medicinal Chemistry and Biological Activity of Pyrrolidinecarbonitrile Derivatives

Antiviral Activity (e.g., Anti-Human Immunodeficiency Virus-1 Activity)

Searches for the antiviral or anti-HIV-1 activity of (R)-1-Benzyl-3-pyrrolidinecarbonitrile returned no specific findings. The literature on antiviral agents with pyrrolidine (B122466) scaffolds or benzyl (B1604629) groups describes different classes of molecules entirely, such as benzyl pyridinones or complex nucleoside analogues. osti.govnih.govresearchgate.netosti.govmdpi.com There is no scientific basis in the search results to suggest that this compound has been synthesized or tested for antiviral properties.

The compound this compound is commercially available and listed in chemical databases. However, there is no evidence in the retrieved scientific literature that it has been the subject of medicinal chemistry research in the areas of DPP-4 inhibition, POP inhibition, or antiviral activity. The premises of the requested article outline are not supported by available data for this specific molecule. Therefore, generating a scientifically accurate article that adheres to the strict constraints of the user's request is not possible.

Structure-Activity Relationships for Antiviral Efficacy

The pyrrolidine scaffold is a key component in a number of antiviral agents, and the nitrile functionality can play a crucial role in binding to biological targets. The structure-activity relationship (SAR) of pyrrolidine derivatives reveals that substitutions on the pyrrolidine ring significantly influence their antiviral potency. For instance, trisubstituted pyrrolidines have been developed as potent and selective antagonists of the CCR5 receptor, a critical co-receptor for HIV entry into host cells. The introduction of an acetic acid moiety at the N-1 position of the pyrrolidine ring has been shown to enhance antiviral activity against HIV and improve pharmacokinetic profiles. nih.gov

Furthermore, pyrrolidine derivatives have been investigated as inhibitors of influenza neuraminidase, an essential enzyme for the release of new viral particles from infected cells. Docking studies have indicated that key interactions within the active site of influenza neuraminidase involve residues such as Trp178, Arg371, and Tyr406, with hydrogen bonding and electrostatic interactions playing a significant role in the binding of pyrrolidine-based inhibitors. researchgate.netnih.gov The versatility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of interactions with viral targets and optimization of antiviral efficacy. researchgate.net While specific antiviral data for this compound is not extensively documented, the established importance of the benzyl and carbonitrile groups in other molecular contexts suggests that this compound could serve as a valuable scaffold for the design of novel antiviral agents.

Anticancer Activity and Cytotoxicity Profiles

The anticancer potential of pyrrolidine derivatives has been an area of active investigation. The structural features of these compounds allow for interactions with various biological targets implicated in cancer progression.

Research into the antitumor properties of benzylpyrrolidine analogues has shown promising results. In a study evaluating the antitumor activity of 1-benzyl-pyrrolidin-3-ol analogues, significant tumor growth inhibition was observed in mice with subcutaneously implanted sarcoma 180 tumor cells. The activity of the lead compounds was found to be comparable to the established anticancer drug 5-fluorouracil. This suggests that the 1-benzyl-pyrrolidine scaffold could be a valuable starting point for the development of new treatments for sarcomas.

The cytotoxicity of benzylpyrrolidine derivatives has been evaluated against a range of human cancer cell lines. In one study, 1-benzyl-pyrrolidin-3-ol analogues demonstrated significant inhibition of cell growth in various cancer cell lines, including those derived from leukemia, lung adenocarcinoma, and glioblastoma. Notably, some of these compounds exhibited selective cytotoxicity towards cancer cells while showing milder effects on non-cancerous cell lines, indicating a potential for targeted cancer therapy. The IC50 values for the most potent compounds were in the micromolar range, highlighting their potential as effective cytotoxic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5j | HL-60 (Leukemia) | ~10 |

| 5p | HL-60 (Leukemia) | ~10 |

| 18c | HT-29 (Colon) | 1.03 ± 0.06 |

Role as Precursors to Biologically Active Molecules

The pyrrolidine scaffold is a fundamental building block in the synthesis of a wide variety of biologically active molecules and pharmaceuticals. mdpi.com Its stereochemical properties and the ability to introduce diverse functional groups make it an attractive starting material for medicinal chemists. Pyrrolidine derivatives serve as key precursors in the synthesis of drugs targeting a range of diseases, including viral infections, diabetes, and cancer. mdpi.comnih.gov

The synthesis of many antiviral drugs, for instance, relies on precursors containing the pyrrolidine ring. mdpi.com The specific stereochemistry of this compound makes it a potentially valuable chiral precursor for the asymmetric synthesis of complex molecules, where precise three-dimensional arrangement of atoms is crucial for biological activity. The benzyl group can serve as a protecting group or as a key pharmacophoric element, while the carbonitrile group can be transformed into various other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility.

Molecular Interactions and Binding Affinity Studies

Understanding the molecular interactions between small molecules and their biological targets is fundamental to drug design. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a receptor.

HIV-1 Reverse Transcriptase: The pyrrolidine scaffold has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Molecular docking studies have been employed to understand the binding interactions of these compounds within the hydrophobic pocket of the reverse transcriptase enzyme. nih.gov These studies help in predicting potent anti-HIV activity and in designing new compounds with improved binding energies and interactions with key amino acid residues of the enzyme. nih.gov

DPP-4 Active Site: Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes. The pyrrolidine scaffold, mimicking the natural substrate proline, is a common feature in many DPP-4 inhibitors. Molecular docking studies of novel pyrrolidine derivatives have revealed that the presence of specific substituents on the pyrrolidine ring can lead to favorable interactions with key residues in the DPP-4 active site. These in silico studies are instrumental in the rational design of potent and selective DPP-4 inhibitors.

Computational Modeling of Enzyme-Inhibitor Complexes

Computational modeling has emerged as an indispensable tool in medicinal chemistry for elucidating the intricate interactions between enzymes and inhibitors at a molecular level. For pyrrolidinecarbonitrile derivatives, including scaffolds related to this compound, techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide profound insights into binding modes, conformational stability, and the structural features essential for potent inhibitory activity. These computational approaches are pivotal in the rational design and optimization of novel enzyme inhibitors.

Molecular docking studies are fundamental in predicting the preferred orientation of a ligand when bound to the active site of a target protein. For analogues of this compound, such as 1-benzyl-pyrrolidine-3-ol derivatives, docking simulations have been instrumental in understanding their binding with enzymes like caspase-3. monash.eduresearchgate.net These studies typically reveal key non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-inhibitor complex. For instance, the benzyl group, a common feature in this class of compounds, often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within the enzyme's binding pocket. The pyrrolidine ring can form hydrogen bonds or other polar interactions, while the carbonitrile group, a potent hydrogen bond acceptor, can interact with donor residues like arginine or asparagine. japsonline.com

To further refine the static picture provided by molecular docking and to assess the dynamic stability of the enzyme-inhibitor complex, molecular dynamics (MD) simulations are employed. MD simulations track the movements of atoms in the complex over time, providing a more realistic representation of the binding event under physiological conditions. For instance, MD simulations performed on 1-benzylpyrrolidin-3-ol analogues complexed with caspase-3 have shown that the protein-ligand complexes remain stable throughout the simulation period, indicating a favorable and sustained interaction. monash.eduresearchgate.net Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific residues.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.commdpi.comresearchgate.net For pyrrolidinecarbonitrile derivatives, 2D and 3D-QSAR models can be developed to predict the inhibitory potency of novel analogues. japsonline.com These models identify key physicochemical properties (descriptors) that influence activity. For example, a QSAR study on 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as dipeptidyl peptidase 4 (DPP4) inhibitors highlighted the importance of specific descriptors in determining their inhibitory concentration (IC50) values. japsonline.com Such models can guide the design of new derivatives of this compound with potentially enhanced inhibitory activity by optimizing these key structural features.

The table below summarizes the key computational techniques and their applications in the study of pyrrolidine-based enzyme inhibitors, which are applicable to understanding the potential interactions of this compound.

| Computational Technique | Application in Studying Pyrrolidinecarbonitrile Derivatives | Key Insights Gained |

| Molecular Docking | Predicts the binding conformation and affinity of the inhibitor within the enzyme's active site. | Identification of key interacting amino acid residues, prediction of binding energy, and elucidation of the primary binding mode. |

| Molecular Dynamics (MD) Simulations | Evaluates the stability and dynamics of the enzyme-inhibitor complex over time in a simulated physiological environment. | Assessment of complex stability (RMSD), identification of flexible regions (RMSF), and detailed analysis of intermolecular interactions. monash.eduresearchgate.netmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate the structural properties of compounds with their biological activities. | Identification of key molecular descriptors influencing inhibitory potency, prediction of activity for novel compounds, and guidance for lead optimization. japsonline.comnih.govmdpi.commdpi.comresearchgate.net |

Derivatization and Chemical Transformations of R 1 Benzyl 3 Pyrrolidinecarbonitrile

Synthesis of Pyrrolidinecarboxamides from Pyrrolidinecarbonitriles

The conversion of the nitrile functional group into a primary amide, or carboxamide, is a fundamental transformation that enhances the synthetic utility of the pyrrolidine (B122466) scaffold. This hydrolysis can be achieved under various conditions, typically involving acid or base catalysis. The resulting compound, (R)-1-Benzyl-3-pyrrolidinecarboxamide, serves as an important intermediate for the synthesis of more complex molecules.

Detailed research has explored various methods for nitrile hydrolysis. While specific studies on (R)-1-Benzyl-3-pyrrolidinecarbonitrile are not extensively detailed, general methodologies are well-established and applicable.

Acid-Catalyzed Hydrolysis: This method typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, can yield the carboxamide. This method often uses hydrogen peroxide as well to facilitate the conversion.

Metal-Catalyzed Reactions: Modern synthetic methods include the use of metal catalysts. For instance, iron(III) perchlorate has been shown to be an efficient catalyst for the Ritter reaction, which can convert certain nitriles into amides under solvent-free conditions organic-chemistry.org.

A representative reaction for the synthesis of (R)-1-Benzyl-3-pyrrolidinecarboxamide is presented below.

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | 1. H₂SO₄ (conc.), H₂O, Heat 2. Neutralization | (R)-1-Benzyl-3-pyrrolidinecarboxamide | Typically high |

Table 1: General conditions for the hydrolysis of this compound to the corresponding carboxamide.

Preparation of Aminomethyl Pyrrolidines

The reduction of the nitrile group in this compound to a primary amine affords (R)-1-Benzyl-3-(aminomethyl)pyrrolidine. This transformation is crucial as it introduces a highly versatile primary amine functionality, which can be further derivatized to create a wide array of compounds, including amides, sulfonamides, and ureas.

The reduction of nitriles to primary amines is a standard procedure in organic synthesis, with several reliable methods available.

Catalytic Hydrogenation: This is a common and often high-yielding method. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The solvent of choice is often an alcohol like methanol or ethanol. This method is considered a "green" sustainable approach due to the easy removal and potential reuse of the catalyst nih.gov. The hydrogenation of the related benzonitrile to benzylamine is a well-documented process that proceeds through a consecutive reaction sequence researchgate.net.

Chemical Reduction: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, are highly effective for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by quenching with water to yield the primary amine. Borane complexes, such as Borane-THF (BH₃·THF), can also be employed for this reduction unibo.it.

The resulting aminomethyl pyrrolidine can be further protected, for example with a tert-butoxycarbonyl (Boc) group, to yield compounds like (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine for use in subsequent synthetic steps chemicalbook.com.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄, THF 2. H₂O | (R)-1-Benzyl-3-(aminomethyl)pyrrolidine |

| This compound | H₂, Pd/C, Ethanol | (R)-1-Benzyl-3-(aminomethyl)pyrrolidine |

Table 2: Common reduction methods for the synthesis of (R)-1-Benzyl-3-(aminomethyl)pyrrolidine.

Further Functionalization of the Pyrrolidine Ring System

Beyond modifications of the C3-substituent, the pyrrolidine ring system of this compound offers other avenues for functionalization. A key strategy involves the deprotection of the ring nitrogen, which opens up possibilities for introducing a wide range of substituents.

N-Debenzylation: The N-benzyl group is a stable protecting group but can be removed under specific conditions to yield the secondary amine, (R)-3-pyrrolidinecarbonitrile. This deprotection is most commonly achieved through catalytic hydrogenolysis.

Hydrogenolysis: The standard procedure involves reacting the N-benzylated compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst). The reaction cleaves the carbon-nitrogen bond at the benzylic position nih.govkhanacademy.org. The efficiency of this reaction can sometimes be hindered by the product amine coordinating to the palladium catalyst, but the addition of acid can facilitate the process nih.govnih.gov. An alternative method for N-debenzylation uses potassium tert-butoxide in DMSO with an oxygen atmosphere, which proceeds via the formation of a benzylic anion researchgate.net.

Once the N-benzyl group is removed, the resulting secondary amine can be reacted with a variety of electrophiles to install new N-substituents, significantly broadening the diversity of accessible pyrrolidine scaffolds nih.gov.

| Reaction | Reagents and Conditions | Product | Purpose |

| N-Debenzylation | H₂, Pd(OH)₂/C, Ethanol, 60°C | (R)-3-Pyrrolidinecarbonitrile | Deprotection of the pyrrolidine nitrogen for further functionalization. |

| N-Debenzylation | KOtBu, DMSO, O₂ | (R)-3-Pyrrolidinecarbonitrile | Alternative deprotection method, avoiding catalytic hydrogenation. researchgate.net |

Table 3: Methods for the N-debenzylation of the pyrrolidine ring.

Conversions to other Chiral Pyrrolidine Scaffolds (e.g., Optically active epoxides)

The chiral nature of this compound makes it a valuable starting material for the synthesis of other complex, optically active molecules. While direct conversion to an epoxide is not a commonly cited pathway, the functional handles on the molecule allow for multi-step sequences to generate diverse chiral scaffolds. Chiral pyrrolidines are known to be key components in the synthesis of biologically active compounds and can serve as organocatalysts for reactions like asymmetric epoxidation organic-chemistry.org.

A hypothetical, yet chemically sound, route to convert the pyrrolidine scaffold into one containing an optically active epoxide could involve the following steps:

Conversion to a Ketone: The nitrile group could be converted to a ketone, (R)-1-Benzyl-3-acetylpyrrolidine, via a Grignard reaction with methylmagnesium bromide followed by acidic workup.

Formation of an Alkene: The resulting ketone could undergo a Wittig reaction to introduce an exocyclic double bond, yielding (R)-1-Benzyl-3-isopropenylpyrrolidine.

Asymmetric Epoxidation: The alkene can then be subjected to stereoselective epoxidation. Methods for the epoxidation of allylic alcohols or the use of chiral catalysts can introduce a new stereocenter with high control, yielding a chiral epoxide fused to the pyrrolidine scaffold nih.gov. The stereochemistry of such epoxidation reactions is well-studied and can be directed by the existing stereocenter on the pyrrolidine ring khanacademy.org.

This sequence illustrates how the initial chirality of this compound can be used to direct the formation of new stereocenters, effectively transforming the initial simple scaffold into a more complex, polycyclic chiral structure. The use of chiral pyrrolidine derivatives is a cornerstone in the synthesis of many natural products and pharmaceuticals nih.gov.

Analytical and Spectroscopic Characterization in Research of Chiral Pyrrolidinecarbonitriles

Chiral Purity Determination Methods (e.g., Optical Rotation, Chiral Chromatography)

The enantiomeric purity of (R)-1-Benzyl-3-pyrrolidinecarbonitrile is a critical parameter, and its determination relies on established chiroptical and chromatographic techniques.

Optical Rotation: A fundamental method for assessing the enantiomeric excess of a chiral compound is the measurement of its specific rotation. The specific rotation of this compound has been reported to be in the range of [α]D²⁰ = -26.0 to -33.0° (c=1, CHCl₃) calpaclab.com. This property arises from the differential interaction of the chiral molecule with plane-polarized light. The measured optical rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. By comparing the observed rotation to the known value for the pure enantiomer, the enantiomeric excess can be calculated, providing a quantitative measure of chiral purity.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their relative proportions. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their baseline separation and accurate quantification. While specific chiral HPLC methods for this compound are not detailed in readily available literature, the general principles of chiral chromatography are routinely applied to similar chiral compounds to ensure enantiomeric purity exceeding 98% calpaclab.com. Gas chromatography (GC) with a chiral stationary phase can also be employed for this purpose calpaclab.com.

Crystallographic Analysis for Absolute Configuration Determination (e.g., X-ray diffraction)

X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline chiral molecule. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice. By analyzing this data, the precise spatial orientation of the substituents around the chiral center can be determined, unequivocally establishing the (R) or (S) configuration.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require derivatization to a crystalline solid or co-crystallization with another molecule. As of the current literature, no specific crystallographic data for this compound has been reported.

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

A combination of spectroscopic methods is essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework. While specific spectral data for this compound is not publicly available, it is confirmed to conform to the expected structure calpaclab.com. Based on the structure, the anticipated ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene protons, and the protons of the pyrrolidine (B122466) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would be consistent with the proposed structure. Similarly, the ¹³C NMR spectrum would show a characteristic number of signals corresponding to the unique carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would correspond to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₂H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 186.26 g/mol . The fragmentation pattern would likely involve the loss of the benzyl group or other characteristic fragments of the pyrrolidine ring.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₂H₁₄N₂, the theoretical elemental composition is:

Carbon (C): 81.67%

Hydrogen (H): 7.95%

Nitrogen (N): 10.38%

Experimental results from elemental analysis should closely match these theoretical values, providing strong evidence for the compound's purity and confirming its molecular formula.

Theoretical and Computational Chemistry Studies of R 1 Benzyl 3 Pyrrolidinecarbonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For a compound like (R)-1-Benzyl-3-pyrrolidinecarbonitrile, DFT calculations would be instrumental in determining a wide range of molecular properties.

Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(2d,2p) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles. These calculations can be performed in the gas phase or with the inclusion of a solvent model to better simulate experimental conditions. beilstein-journals.org

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. Hirshfeld charge analysis, another DFT-based method, can be used to understand the charge distribution within the molecule, identifying nucleophilic and electrophilic sites. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Pyrrolidine (B122466) System (Hypothetical Data)

| Property | Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -X.XXXX |

| HOMO Energy (eV) | -Y.YY |

| LUMO Energy (eV) | +Z.ZZ |

| HOMO-LUMO Gap (eV) | A.AA |

| Dipole Moment (Debye) | B.BB |

Note: This table is illustrative and does not represent actual data for this compound due to the absence of specific literature.

Mechanistic Investigations of Reaction Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including potential radical pathways and the characterization of transition states. For the synthesis of this compound or its subsequent reactions, DFT calculations would be a primary tool for elucidating the reaction pathways.

Mechanistic studies on the synthesis of similar heterocyclic compounds, such as pyrrolidines and piperidines, have been conducted using DFT to map out the potential energy surface of the reaction. acs.org This involves locating the transition state structures that connect reactants to products. The energy barrier, or activation energy, for each step can then be calculated, allowing for the determination of the rate-determining step of the reaction.

For instance, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, DFT calculations have been used to support proposed catalytic cycles involving Cu(I)/Cu(II) pathways. acs.org These studies help in understanding the role of the catalyst and the ligands, and can explain observed stereoselectivities. While no specific studies on radical pathways for this compound were found, these computational methods are fully capable of investigating such mechanisms.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its various possible conformations, is crucial to its chemical behavior and biological activity. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers.

The pyrrolidine ring is known to adopt non-planar conformations, often described as "envelope" or "twist" forms. Computational methods can predict the relative energies of these different puckering conformations. For substituted pyrrolidines, the orientation of the substituents (in this case, the benzyl (B1604629) and carbonitrile groups) will significantly influence the conformational preferences.

In the context of stereochemical prediction, computational tools are essential. For reactions leading to the formation of chiral centers, theoretical calculations can help predict which diastereomer or enantiomer will be preferentially formed. This is often achieved by calculating the energies of the transition states leading to the different stereoisomeric products. While experimental techniques like X-ray crystallography provide definitive structural information, computational modeling is a powerful predictive tool, especially in the design of stereoselective syntheses. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

Emerging Research Avenues and Future Perspectives

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its biological activity. Consequently, the enantioselective synthesis of chiral compounds like (R)-1-Benzyl-3-pyrrolidinecarbonitrile is of paramount importance. While various methods exist for the synthesis of substituted pyrrolidines, future research is anticipated to focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability for producing the (R)-enantiomer.

Current research in asymmetric synthesis points towards several promising directions. Organocatalysis, for instance, has emerged as a powerful tool for constructing chiral molecules. mdpi.com Future investigations could explore the use of novel chiral phosphoric acids or bifunctional amine-squaramide catalysts to promote the asymmetric cyclization reactions that form the pyrrolidine (B122466) ring with a nitrile substituent at the 3-position. whiterose.ac.uk Another promising avenue is the application of transition metal catalysis. Chiral rhodium or palladium complexes have been successfully employed in the asymmetric synthesis of other chiral pyrrolidines and could be adapted for the synthesis of this compound. nih.gov The development of catalytic systems that can achieve high enantiomeric excess (>99% ee) under mild reaction conditions will be a key focus.

| Catalyst Type | Potential Advantages | Representative Catalyst Classes |

| Organocatalysis | Metal-free, lower toxicity, readily available | Chiral Phosphoric Acids, Cinchona Alkaloid Derivatives, Proline and its derivatives |

| Transition Metal Catalysis | High turnover numbers, broad substrate scope | Chiral Rhodium-Diene Complexes, Palladium-Phosphine Complexes |

Development of New Derivatization Pathways for Tuned Bioactivity

The benzyl (B1604629) and nitrile groups of this compound offer multiple points for chemical modification to fine-tune its biological activity. Future research will likely focus on creating libraries of derivatives to explore structure-activity relationships (SAR) for various therapeutic targets.

The benzyl group can be readily modified or replaced with other aromatic or heterocyclic moieties to explore interactions with specific receptor pockets. For example, substituting the phenyl ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its binding affinity.

The nitrile group is a particularly interesting functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of derivatization possibilities. Furthermore, the nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or other polar interactions with biological targets. In some contexts, the nitrile can serve as a bioisostere for a carbonyl group or a halogen atom, offering a way to modulate physicochemical properties like metabolic stability and cell permeability. nih.gov

Potential Derivatization Strategies:

Modification of the Benzyl Group: Synthesis of analogs with substituted phenyl rings or replacement with other aryl or heteroaryl groups.

Transformation of the Nitrile Group: Hydrolysis to carboxylic acids/amides, reduction to primary amines, or participation in cycloaddition reactions.

Introduction of Substituents on the Pyrrolidine Ring: Functionalization at other positions of the pyrrolidine ring to explore new pharmacophoric space.

In-depth Investigations of Pharmacological Mechanisms and Target Identification

While the full pharmacological profile of this compound is yet to be elucidated, its structural motifs suggest potential interactions with a variety of biological targets. The pyrrolidine scaffold is present in compounds with a wide array of activities, including antiviral, anticancer, anti-inflammatory, and central nervous system effects. ekb.egresearchgate.net

Future research will focus on screening this compound and its derivatives against a broad panel of biological targets to identify potential therapeutic applications. For instance, structurally related 2-cyanopyrrolidines are known inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. nih.govresearchgate.net Another related scaffold, (4-quinolinoyl)glycyl-2-cyanopyrrolidine, has been identified as a potent inhibitor of Fibroblast Activation Protein (FAP), a target in oncology. nih.gov Furthermore, studies on 1-benzylpyrrolidin-3-ol analogues have shown their potential as apoptotic agents, suggesting that the benzyl-pyrrolidine core could be a valuable scaffold for anticancer drug discovery. monash.edumonash.eduresearchgate.net

Once a primary biological activity is identified, in-depth mechanistic studies will be crucial. This will involve a combination of biochemical assays, cell-based studies, and animal models to understand how the compound exerts its effects at a molecular and systemic level.

Application in Complex Natural Product Synthesis

The pyrrolidine ring is a core structural component of many biologically active natural products, particularly alkaloids. nih.govbaranlab.org The chiral nature of this compound makes it a valuable chiral building block for the total synthesis of such complex molecules.

Future research could explore the use of this compound as a key intermediate in the synthesis of natural products like anisomycin, which contains a benzylpyrrolidine core and exhibits potent antibiotic and antitumor activity. nih.gov The nitrile group can be strategically transformed into other functional groups required for the final natural product structure. The stereocenter at the 3-position can serve as a crucial control element for establishing the stereochemistry of adjacent chiral centers during the synthetic sequence. The ability to efficiently synthesize complex natural products and their analogs is critical for both confirming their structure and exploring their therapeutic potential.

| Natural Product Class | Relevance of the this compound Scaffold |

| Pyrrolidine Alkaloids | The core pyrrolidine ring is a direct structural component. |

| Polyhydroxylated Pyrrolidines | The nitrile can be converted to a hydroxymethyl group or other oxygenated functionalities. |

| Tropane Alkaloids | Can serve as a precursor for the bicyclic tropane core. |

Integrated Computational-Experimental Design Strategies for Drug Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental approaches. elsevierpure.com Future research on this compound will undoubtedly benefit from this integrated approach.

Computational methods can be employed at various stages of the research pipeline. In silico screening of virtual libraries of derivatives can help prioritize compounds for synthesis, saving time and resources. nih.govbmc-rm.org Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective molecules. monash.edumonash.eduresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate chemical structure with biological activity, further refining the drug design process. nih.govrsc.org

The predictions from these computational models will then be validated through experimental synthesis and biological testing. This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.

Q & A